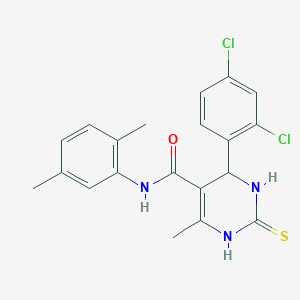

4-(2,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

4-(2,4-Dichlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative with a thioxo group at position 2 and a carboxamide moiety at position 5. Its structure features a 2,4-dichlorophenyl substituent at C-4 and a 2,5-dimethylphenyl group attached to the carboxamide nitrogen. This compound belongs to the Biginelli reaction product family, which is known for diverse pharmacological activities, including antiviral, anticancer, and antioxidant properties .

Properties

IUPAC Name |

4-(2,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19Cl2N3OS/c1-10-4-5-11(2)16(8-10)24-19(26)17-12(3)23-20(27)25-18(17)14-7-6-13(21)9-15(14)22/h4-9,18H,1-3H3,(H,24,26)(H2,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFTXTSTQGQOOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dichlorophenyl)-N-(2,5-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS Number: 537680-43-6) is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 420.4 g/mol

- Chemical Structure : The compound features a thioxo group and a carboxamide functionality, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that it possesses antimicrobial properties against several pathogenic bacteria and fungi.

- Anticancer Potential : In vitro studies suggest that it may inhibit the proliferation of certain cancer cell lines.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of the compound against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results indicated significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Studies

In vitro assays were conducted to assess the cytotoxic effects of the compound on various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The results showed:

- HepG2 Cell Line : IC = 15 µM

- MCF-7 Cell Line : IC = 20 µM

These results indicate that the compound has a selective cytotoxic effect on cancer cells compared to normal cells, suggesting its potential as an anticancer agent.

The proposed mechanism involves the inhibition of key metabolic enzymes that are crucial for cell survival and proliferation in both microbial and cancer cells. Molecular docking studies suggest that the compound can bind effectively to active sites of these enzymes, disrupting their function.

Case Studies

- Case Study 1 : A recent study published in MDPI explored the structure-activity relationship (SAR) of similar compounds and highlighted how modifications in the thioxo group can enhance biological activity .

- Case Study 2 : Another research article investigated the compound's effects on tumor growth in vivo using xenograft models. Results demonstrated a significant reduction in tumor size compared to control groups .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: Chlorine vs. Fluorine Substituents: The 2-fluorophenyl analog in may exhibit improved metabolic stability due to fluorine’s electronegativity and small atomic radius.

Functional Group Influence :

- Carboxamide vs. Ester : Carboxamide derivatives (target compound, ) generally exhibit higher solubility and hydrogen-bonding capacity than esters (), which could improve bioavailability .

Pharmacological and Physicochemical Comparisons

Antiviral Activity

- The dimethoxyphenyl ester derivative () demonstrated anti-HAV activity, suggesting that electron-donating substituents at C-4 may enhance antiviral effects.

Antioxidant Activity

- Furan-2-yl-substituted DHPMs () showed moderate radical scavenging activity (IC₅₀ = 0.6 mg/mL).

Crystallographic and Hydrogen-Bonding Patterns

- The hydroxyphenyl derivative () forms extensive hydrogen-bonding networks via its hydroxyl group, leading to stable crystal structures. The target compound’s dichlorophenyl group lacks hydrogen-bond donors, likely resulting in weaker intermolecular interactions .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare tetrahydropyrimidine derivatives like this compound?

Answer:

The synthesis typically involves tandem reactions such as the Knoevenagel condensation , Michael addition , and intramolecular cyclization ( ). For example:

- Step 1 : Knoevenagel condensation forms a C=C bond between aldehyde and active methylene components.

- Step 2 : Michael addition of a nucleophile (e.g., thiourea) to the α,β-unsaturated intermediate.

- Step 3 : Cyclization to form the tetrahydropyrimidine core.

Regioselective alkylation at the sulfur atom (e.g., using allyl bromide) can modify the 2-thioxo group while preserving the carboxamide functionality ( ).

Basic: How should researchers characterize the purity and structure of this compound?

Answer:

Essential characterization includes:

- Single-crystal X-ray diffraction (XRD) : To confirm bond lengths, angles, and stereochemistry (). For example, dihedral angles between aromatic substituents and the pyrimidine ring are critical for validating spatial orientation .

- NMR spectroscopy : H and C NMR should resolve methyl groups (e.g., 6-methyl at δ ~2.1 ppm) and aromatic protons ().

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced: How can regioselectivity challenges in alkylation or functionalization be addressed?

Answer:

Regioselectivity is influenced by:

- Electronic factors : The 2-thioxo group is more nucleophilic than the carboxamide, favoring alkylation at sulfur ( ).

- Steric hindrance : Bulky substituents on the aryl rings (e.g., 2,5-dimethylphenyl) may direct reactions to less hindered sites.

- Catalytic control : Use of Lewis acids (e.g., ZnCl) can modulate reactivity. For example, allylation of 2-thioxo derivatives proceeds with >90% regioselectivity under mild conditions ( ).

Advanced: What crystallographic data contradictions might arise when analyzing this compound?

Answer:

Discrepancies often occur between:

- Theoretical vs. experimental bond lengths : For example, C–S bond lengths in the thioxo group may differ by 0.02–0.05 Å from DFT calculations due to crystal packing effects ().

- Hydrogen bonding networks : Intramolecular N–H⋯N bonds (e.g., closing six-membered rings) can vary in geometry depending on solvent polarity ().

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) may yield distinct unit cell parameters, requiring careful R-factor analysis ().

Basic: What experimental protocols ensure reproducibility in synthesizing this compound?

Answer:

Follow these guidelines:

- Reagent ratios : Use a 1:1 molar ratio of aldehyde to thiourea derivatives to minimize side products ( ).

- Temperature control : Maintain reflux conditions (e.g., 80–100°C in ethanol) during cyclization.

- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from DCM/hexane mixtures ().

- Data reporting : Include yields, melting points, values, and full spectroscopic assignments ().

Advanced: How can computational modeling complement experimental studies of this compound’s bioactivity?

Answer:

- Docking studies : Use the crystal structure (e.g., PDB ID from XRD data) to predict binding affinities to target proteins ().

- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values for dichlorophenyl groups) with observed antibacterial activity ().

- MD simulations : Analyze conformational stability of the tetrahydropyrimidine ring under physiological conditions.

Basic: What are the critical stability considerations for handling and storing this compound?

Answer:

- Light sensitivity : Store in amber vials due to the thioxo group’s susceptibility to photodegradation.

- Moisture control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the carboxamide.

- Temperature : Long-term storage at –20°C in inert atmospheres (N or Ar) is recommended ().

Advanced: How can NMR data resolve ambiguities in substituent orientation?

Answer:

- NOESY/ROESY : Detect through-space interactions between the 6-methyl group and aromatic protons to confirm spatial proximity ().

- H-N HMBC : Identify coupling between the thioxo sulfur and adjacent NH groups.

- Dynamic NMR : Monitor ring-flipping kinetics of the tetrahydropyrimidine core at variable temperatures.

Advanced: What statistical methods are appropriate for analyzing contradictory bioactivity data?

Answer:

- Principal Component Analysis (PCA) : Differentiate bioactivity trends across structural analogs (e.g., dichlorophenyl vs. methoxyphenyl derivatives) ().

- Student’s t-test : Compare IC values from replicate assays to assess significance.

- Bland-Altman plots : Quantify systematic errors between computational predictions and experimental results.

Basic: What safety protocols are essential for working with this compound?

Answer:

- Toxicity screening : Conduct Ames tests for mutagenicity due to aromatic amine byproducts ().

- Ventilation : Use fume hoods to handle volatile intermediates (e.g., ethyl chloroformate).

- PPE : Wear nitrile gloves and goggles to prevent dermal exposure ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.